(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (G36) functions as a GPER-1 antagonist by binding to the receptor and blocking its activation by endogenous ligands, such as aldosterone and 17β-estradiol. By inhibiting GPER-1, G36 disrupts downstream signaling pathways initiated by the receptor, leading to observed effects in various cellular processes. [ [], [] ]
Aldosterone Regulation: Research indicates that aldosterone can stimulate its biosynthesis through a GPER-mediated mechanism, and this effect is inhibited by G36. This finding suggests a potential role of GPER-1 in regulating aldosterone production. [ [], [] ]
Vulvar Carcinoma Progression: Studies have shown that GPER-1 activation reduces the progression of vulvar carcinoma cells. While G36 did not significantly impact vulvar carcinoma cells independently, this research highlights the potential role of GPER-1 in this specific cancer type. [ [] ]
T-cell Acute Lymphoblastic Leukemia (T-ALL): Research suggests that G-1, a GPER agonist, demonstrates cytotoxic effects in T-ALL cell lines. Although G36 was ineffective in preventing the cytotoxicity of G-1 in this specific study, it effectively blocked the G-1-induced intracellular Ca2+ rise. This finding implies a potential interaction between G36 and GPER-1 in T-ALL cells, requiring further investigation. [ [] ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8